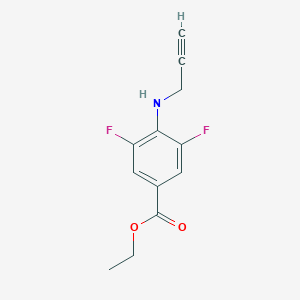![molecular formula C12H13FO2 B2376469 2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid CAS No. 1516694-06-6](/img/structure/B2376469.png)
2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid, also known as FCAA, is a compound that has garnered significant interest in recent times due to its potential applications in various fields of research and industry. It is used for research and development .
Molecular Structure Analysis
The molecular formula of this compound is C12H13FO2 . Its molecular weight is 208.232.Scientific Research Applications
Metabolite Interactions in Drug Processing
The metabolite R-138727, structurally similar to 2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid, is involved in the biotransformation of the antiplatelet agent prasugrel. This process includes deesterification to R-95913 followed by P450-mediated formation of R-138727, the active metabolite for platelet aggregation. The formation of R-138727 correlates strongly with CYP3A-mediated midazolam 1′-hydroxylation. It is suggested that CYP3A4, possibly in combination with CYP2B6, are major contributors to R-138727 formation. Notably, R-95913 and R-138727 do not substantially inhibit P450-mediated metabolism of coadministered drugs (Rehmel et al., 2006).
Optical Property Modification through Cyclometallation
Cyclometallation of luminophores like 2-phenylbenzothiazole, which shares structural similarities with this compound, in an acetic acid medium leads to complexes with bridging acetate ligands. This process significantly modifies the optical properties of the resulting complexes (Katlenok & Balashev, 2012).
Anticancer Activity Analysis
Compounds structurally related to this compound have been explored for their anticancer activity. For instance, 2-phenyl-4-quinolone acetic acids displayed potent cytotoxicity against human tumor cell lines, albeit with minimal activity against tubulin polymerization (Yi Xia et al., 2003).
Spectroscopic and Theoretical Investigations
Spectral and theoretical analysis of compounds with structural elements similar to this compound, like N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N´-thiophen-2ylmethylene-Chloro-acetic acid hydrazide, are conducted to understand molecular structure, chemical shifts, and vibrational assignments. Such studies help in exploring charge delocalization and molecular interactions (Kanmazalp et al., 2019).
Fluorographic Detection Techniques
Fluorographic techniques involving acetic acid as a solvent for 2,5-diphenyloxazole, potentially relevant for compounds like this compound, have been optimized for radioactivity detection in polyacrylamide gels. This method offers several technical advantages, including no need for pre-fixing proteins in gels (Skinner & Griswold, 1983).
Safety and Hazards
properties
IUPAC Name |
2-[1-(2-fluorophenyl)cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-10-5-2-1-4-9(10)12(6-3-7-12)8-11(14)15/h1-2,4-5H,3,6-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLIJHMMXUFYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2376386.png)
![N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2376387.png)
![3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2376388.png)
![1'-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2376391.png)
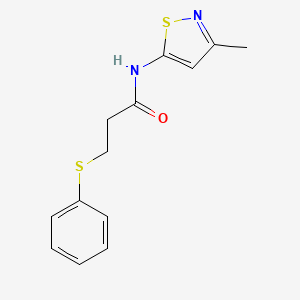
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)
![Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate](/img/structure/B2376394.png)
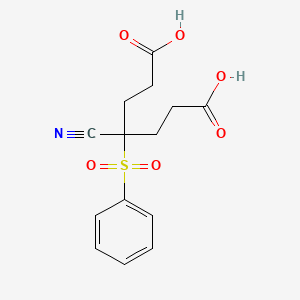
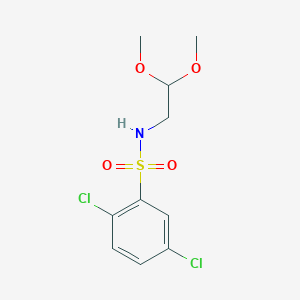


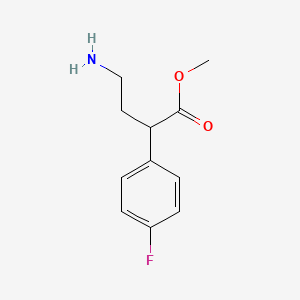
![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
